Cas no 83724-41-8 (Tris(2-methoxyphenyl)bismuthine)

Tris(2-methoxyphenyl)bismuthine structure
83724-41-8 structure
Product Name:Tris(2-methoxyphenyl)bismuthine
CAS-Nr.:83724-41-8
MF:C21H21BiO3
MW:530.370023488998
MDL:MFCD00092705
CID:720549
PubChem ID:87577565
Update Time:2025-05-20

Tris(2-methoxyphenyl)bismuthine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Bismuthine,tris(2-methoxyphenyl)-
    • Tris(2-methoxyphenyl)bismuthine
    • tris(2-methoxyphenyl)bismuthane
    • tris-(2-methoxyphenyl)bismuthane
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Tris(2-methoxyphenyl)bismuthine (ACI)
    • Tris(2-methoxyphenyl)bismuth
    • T72981
    • DTXSID00370098
    • MFCD00092705
    • T1838
    • SCHEMBL1539178
    • AKOS015851741
    • 83724-41-8
    • DB-056738
    • MDL: MFCD00092705
    • Inchi: 1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
    • InChI-Schlüssel: VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Lächelt: O(C)C1C([Bi](C2C(OC)=CC=CC=2)C2C(OC)=CC=CC=2)=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 530.12900
  • Monoisotopenmasse: 530.12947g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 334
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 27.7
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Schmelzpunkt: 160.0 to 163.0 deg-C
  • PSA: 27.69000
  • LogP: 4.48620
  • Löslichkeit: Nicht bestimmt

Tris(2-methoxyphenyl)bismuthine Sicherheitsinformationen

Tris(2-methoxyphenyl)bismuthine Preismehr >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Tris(2-methoxyphenyl)bismuthine
83724-41-8 ≥97%
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241.20 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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83724-41-8 97.0%(T)
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Tris(2-methoxyphenyl)bismuthine
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¥529.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Tris(2-methoxyphenyl)bismuthine,
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SHENG KE LU SI SHENG WU JI SHU
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Tris(2-methoxyphenyl)bismuthine,
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¥1,128.00 2023-07-11

Tris(2-methoxyphenyl)bismuthine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 30 min, rt → 65 °C; 65 °C → rt
1.2 Reagents: Sodium chloride ;  rt
Referenz
High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions
Zhou, Xuehao; et al, Journal of Molecular Structure, 2023, 1294,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Bismuth trichloride
Referenz
Estimation of the magnitude of quadrupole relaxation enhancement in the context of magnetic resonance imaging contrast
Kruk, Danuta ; et al, Journal of Chemical Physics, 2019, 150(18), 184306/1-184306/9

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate ,  Copper ,  Bismuth ,  Cuprous iodide ;  12 h, rt
Referenz
A novel dry route to ortho-functionalized triarylbismuthanes that are difficult to access by conventional wet routes
Urano, Mika; et al, Chemical Communications (Cambridge, 2003, (10), 1202-1203

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
2.1 -
Referenz
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
2.1 -
Referenz
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Trifluoroacetic acid ,  Allyl chloride ,  Cobalt dibromide Solvents: Acetonitrile ;  15 min, 20 °C
1.2 20 °C
1.3 Reagents: Bismuth trichloride Solvents: Acetonitrile ;  18 h, 20 °C
Referenz
Advanced preparation of functionalized triarylbismuths and triheteroaryl-bismuths: new scope and alternatives
Urgin, Karene; et al, Tetrahedron Letters, 2012, 53(15), 1894-1896

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran
Referenz
Aryl bismuth phosphinates [BiAr2(O(O)PRR')]: structure-activity relationships for antibacterial activity and cytotoxicity
Herdman, Megan E.; et al, Dalton Transactions, 2022, 51(24), 9323-9335

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Benzene
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Referenz
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Referenz
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Tris(2-methoxyphenyl)bismuthine Raw materials

Tris(2-methoxyphenyl)bismuthine Preparation Products

Tris(2-methoxyphenyl)bismuthine Lieferanten

Amadis Chemical Company Limited
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(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
Bestellnummer:A1207209
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 15:57
Preis ($):154.0
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Amadis Chemical Company Limited
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
A1207209
Reinheit:99%
Menge:1g
Preis ($):154.0
Email